Enantiomeric Excess vs. Racemic Mixture
The target compound (CAS 1200508-86-6) is the single enantiomer (1R,2S,6S,7R) with an enantiomeric excess of 85% ee, whereas CAS 1200508-80-0 is the racemic mixture with 0% ee [1]. The chiral ketone is accessed via enantioselective Hayashi hydrosilylation/oxidation of the meso-alkene intermediate, delivering the exo-alcohol 12 in 81% yield and 85% ee as determined by Mosher ester analysis [1].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 85% ee (single enantiomer, 1R,2S,6S,7R) |
| Comparator Or Baseline | 0% ee (racemic mixture, CAS 1200508-80-0) |
| Quantified Difference | +85% ee advantage; racemate provides no stereochemical induction |
| Conditions | Determined by ¹H NMR of (S)- and (R)-Mosher esters of alcohol intermediate 12; Hayashi hydrosilylation with trichlorosilane, Pd(C₃H₅)Cl₂, (R)-MOP ligand |
Why This Matters
For procurement decisions in asymmetric synthesis or chiral auxiliary applications, the single enantiomer is mandatory; the racemate cannot induce chirality in downstream products.
- [1] Breuning, M.; et al. Enantioselective synthesis of tricyclic amino acid derivatives based on a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton. Beilstein J. Org. Chem. 2009, 5, 81. DOI: 10.3762/bjoc.5.81. View Source
